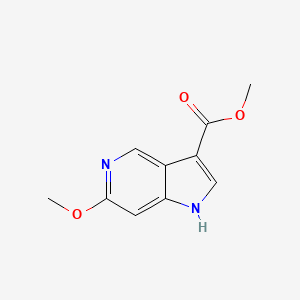![molecular formula C7H13F2NO B1458247 [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol CAS No. 1568029-94-6](/img/structure/B1458247.png)
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
説明
“[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1568029-94-6 . It has a molecular weight of 165.18 and its IUPAC name is [(2R)-1-(2,2-difluoroethyl)-2-pyrrolidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Methanol as a Chemical Marker
Methanol Marker for Transformer Insulation Degradation : Methanol has been identified as a reliable chemical marker for evaluating the condition of solid insulation in power transformers. Its presence in transformer oil, initially discovered during thermal ageing tests with oil-immersed insulating papers, has led to the development of analytical methods for its determination. Methanol's generation correlates with the degradation of cellulosic solid insulation, making it a valuable indicator for monitoring transformer health. Efforts to standardize its measurement are underway, with ASTM and IEC working groups focusing on its analytical determination. Field-testing results confirm methanol's utility in signaling the degradation of cellulosic insulation within transformers, thus aiding in maintenance and operational decisions (Jalbert et al., 2019).
Methanol in Environmental Chemistry
Land Methanol Flux and Atmospheric Chemistry : Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound. It primarily originates from living plants and undergoes bi-directional exchange with the atmosphere, highlighting its importance in both emission and deposition processes. Ecosystem-scale measurements reveal methanol's impact on atmospheric chemistry, including its interactions with the hydroxyl radical (OH) and its contribution to global methanol budgets. This comprehensive understanding is crucial for accurately modeling atmospheric methanol dynamics and assessing its environmental implications (Wohlfahrt et al., 2015).
Methanol in Fuel Cell Technology
Direct Methanol Fuel Cells (DMFCs) : DMFCs represent a promising technology for clean energy generation, converting methanol directly into electrical energy with water and carbon dioxide as by-products. Despite their advantages, such as easier storage and handling of methanol compared to hydrogen, DMFCs face challenges including lower efficiency, power density, and higher costs. Research efforts focus on overcoming these obstacles through catalyst development and membrane technology improvements. DMFCs hold potential for portable power applications, offering a cleaner alternative to traditional energy sources (Joghee et al., 2015).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely .
特性
IUPAC Name |
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



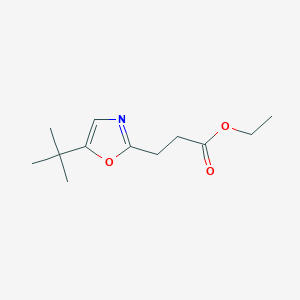
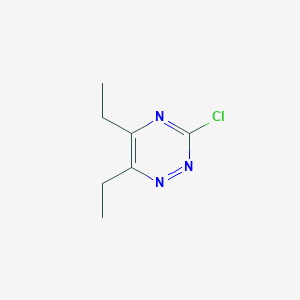
![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)
![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)
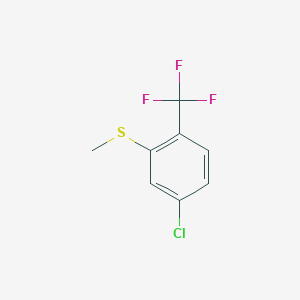
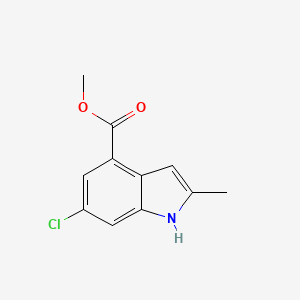
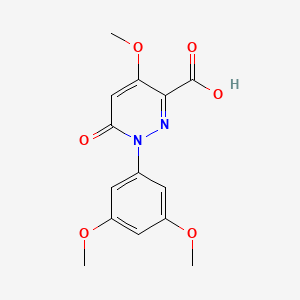
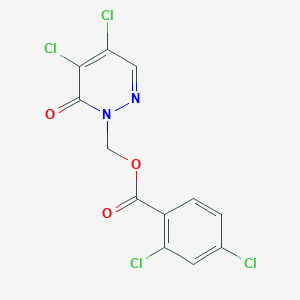
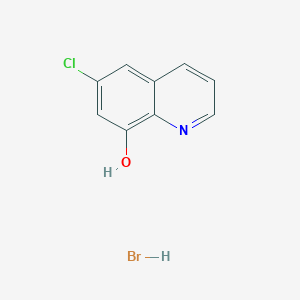
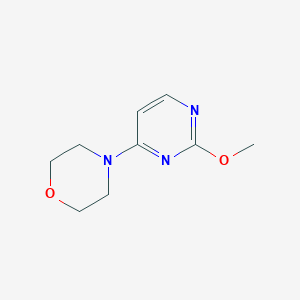
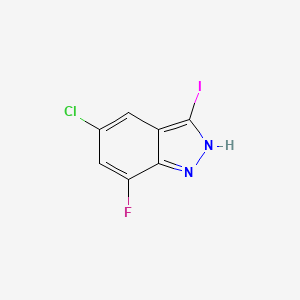
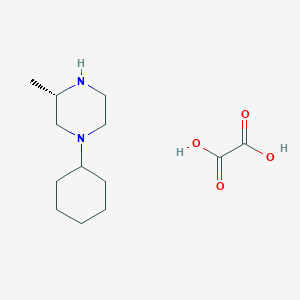
![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
